Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-
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Overview
Description
Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropyl group, along with two additional methoxy groups at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of reagents and catalysts, as well as optimization of reaction parameters, plays a crucial role in achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or hydroxylated derivatives.
Scientific Research Applications
Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the nucleophile adds to the aromatic ring, followed by the loss of a leaving group . This mechanism is facilitated by the presence of electron-donating methoxy groups, which enhance the reactivity of the benzene ring towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-dimethoxy-4-(1-propenyl)-:
Benzene, 1,2-dimethoxy-4-propenyl-: Another related compound with a propenyl group instead of the 2-methylpropyl group.
Uniqueness
Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methoxy groups enhances its reactivity and potential for various applications in research and industry.
Properties
CAS No. |
89950-18-5 |
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Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-13(2)20(14-7-10-17(22-4)19(11-14)24-6)16-9-8-15(21-3)12-18(16)23-5/h7-13,20H,1-6H3 |
InChI Key |
GPYPVPDXEFBCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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